![molecular formula C11H9NO B11913616 8-Methylquinoline-4-carbaldehyde](/img/structure/B11913616.png)
8-Methylquinoline-4-carbaldehyde
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Overview
Description
8-Methylquinoline-4-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a quinoline ring system with a methyl group at the 8th position and an aldehyde group at the 4th position. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoline-4-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, where 8-methylquinoline is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 4th position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Methylquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 8th position can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 8-Methylquinoline-4-carboxylic acid.
Reduction: 8-Methylquinoline-4-methanol.
Substitution: 8-Nitroquinoline-4-carbaldehyde or 8-Haloquinoline-4-carbaldehyde.
Scientific Research Applications
Chemical Properties and Structure
8-Methylquinoline-4-carbaldehyde is characterized by a methyl group at the 8-position and an aldehyde functional group at the 4-position of the quinoline ring. Its unique structure contributes to its chemical behavior and biological activities, making it a valuable compound in various research domains.
Medicinal Chemistry
This compound has been investigated for its potential as an antimicrobial and antitumor agent . Research indicates that quinoline derivatives can interact with biological targets like enzymes and DNA, potentially inhibiting their activity. The compound shows promise in:
- Anticancer Activity : Studies suggest that derivatives of quinoline can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA damage. For example, certain synthesized complexes derived from related compounds have demonstrated low IC50 values against various cancer cell lines, indicating potent anticancer properties .
- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand due to its ability to chelate metal ions. This property enhances its biological activity by stabilizing reactive intermediates or facilitating electron transfer processes. Research has shown that metal complexes formed with this compound can exhibit enhanced biological activities compared to their uncoordinated forms .
Materials Science
The compound is also explored for its applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors for metal ions. Its ability to act as an electron carrier makes it suitable for these applications, contributing to advancements in electronic materials .
Case Study 1: Anticancer Properties
A study on quinoline derivatives reported that certain synthesized compounds based on 8-hydroxyquinoline exhibited significant antiproliferative effects on HeLa cervical cancer cells. The presence of metal ions like copper enhanced their cytotoxic activity, indicating that this compound could be further explored in this context .
Case Study 2: Antimicrobial Activity
Research published in various journals highlighted the antimicrobial efficacy of quinoline derivatives against several bacterial strains. The binding affinity of this compound with metal ions was shown to enhance its antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and unique properties of this compound compared to related quinoline derivatives:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Quinine | Similar quinoline scaffold | Known antimalarial agent |
Chloroquine | Another quinoline derivative | Used for malaria treatment |
Mefloquine | Distinct pharmacological profile | Used in malaria treatment; neuropsychiatric effects |
2-Hydroxyquinoline | Hydroxy group at position 2 | Exhibits different solubility properties |
This comparison illustrates the unique reactivity and potential applications of this compound within the broader context of quinoline derivatives.
Mechanism of Action
The mechanism of action of 8-Methylquinoline-4-carbaldehyde largely depends on its interaction with biological targets. For instance, in medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function .
Comparison with Similar Compounds
8-Hydroxyquinoline-4-carbaldehyde: Similar structure but with a hydroxyl group at the 8th position instead of a methyl group.
2-Methylquinoline-4-carbaldehyde: Methyl group at the 2nd position instead of the 8th position.
8-Methylquinoline-2-carbaldehyde: Aldehyde group at the 2nd position instead of the 4th position.
Uniqueness: 8-Methylquinoline-4-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influences its reactivity and interaction with other molecules. This unique structure allows for specific applications in organic synthesis and medicinal chemistry that are not possible with other similar compounds .
Biological Activity
7-Amino-3-methyl-1H-2-benzopyran-1-one, also known as 7-amino-3-methylisochromen-1-one, is a heterocyclic compound that belongs to the class of isochromen-1-ones. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The compound's chemical structure contributes significantly to its biological activities. Below are key chemical properties:
Property | Value |
---|---|
CAS Number | 62252-22-6 |
Molecular Formula | C10H9NO2 |
Molecular Weight | 175.18 g/mol |
IUPAC Name | 7-amino-3-methylisochromen-1-one |
Canonical SMILES | CC1=CC2=C(C=C(C=C2)N)C(=O)O1 |
Antibacterial Activity
Research indicates that 7-amino-3-methyl-1H-2-benzopyran-1-one exhibits significant antibacterial properties. A study reported that various benzopyran derivatives, including this compound, demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria. Specifically, it was effective against Staphylococcus aureus and Escherichia coli, with inhibition zones measured in millimeters at different concentrations.
Antifungal Activity
In vitro studies have shown that the compound possesses antifungal activity against several fungal strains. The mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell lysis.
Antiviral Activity
The antiviral potential of 7-amino-3-methyl-1H-2-benzopyran-1-one has been explored in several studies. It has been noted for its ability to inhibit viral replication in cell cultures, particularly against RNA viruses. The compound's interaction with viral proteins suggests a mechanism involving the inhibition of viral entry or replication processes.
Antitumor Activity
Recent findings highlight the antitumor effects of this compound, particularly in cancer cell lines such as HeLa and A549. The compound has shown potential in inhibiting tumor cell proliferation and inducing apoptosis through various biochemical pathways.
The biological activity of 7-amino-3-methyl-1H-2-benzopyran-1-one can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with target enzymes, potentially inhibiting their activity.
- Cellular Interaction : The compound may modulate signaling pathways involved in cell growth and apoptosis.
Comparative Analysis
To understand the unique properties of 7-amino-3-methyl-1H-2-benzopyran-1-one, it is useful to compare it with other similar compounds:
Compound | Antibacterial Activity | Antifungal Activity | Antiviral Activity | Antitumor Activity |
---|---|---|---|---|
7-Amino-3-methylisochromen-1-one | Significant | Moderate | High | High |
8-Hydroxyquinoline | Moderate | High | Moderate | Low |
Coumarin Derivatives | Variable | Variable | High | Moderate |
Case Studies
Several case studies have documented the efficacy of 7-amino-3-methyl-1H-2-benzopyran-1-one:
- Study on Antibacterial Effects : A study demonstrated that at a concentration of 100 µg/mL, the compound inhibited E. coli growth by 75%, showcasing its potential as an antibacterial agent.
- Antitumor Research : In a recent investigation involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM), indicating its potential as an anticancer therapeutic.
Properties
Molecular Formula |
C11H9NO |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
8-methylquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-3-2-4-10-9(7-13)5-6-12-11(8)10/h2-7H,1H3 |
InChI Key |
LZAOYKHWMUIUAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)C=O |
Origin of Product |
United States |
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